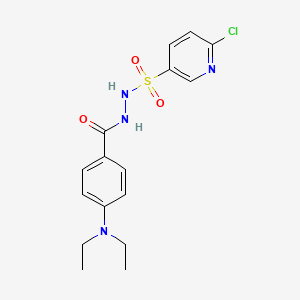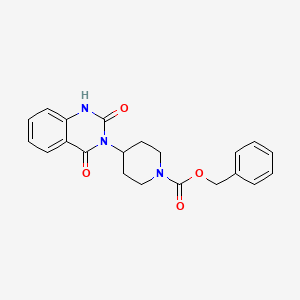
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, also known as CPB, is a chemical compound that has gained significant interest in the scientific community due to its potential use in various fields, such as medicine, agriculture, and material sciences. CPB is a hydrazide derivative that contains a sulfonyl group and a pyridine ring, making it a unique compound with diverse properties.
作用機序
The mechanism of action of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the inhibition of enzymes and receptors through the formation of covalent bonds with the sulfonyl group. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body, and protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This compound has also been shown to inhibit the activity of receptors such as the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the activity of enzymes and receptors involved in the inflammatory response. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has several advantages for lab experiments, including its high potency and selectivity for enzymes and receptors, making it a useful tool compound for biochemical and physiological studies. Additionally, this compound has a unique structure that allows for the formation of covalent bonds with enzymes and receptors, making it a valuable tool for studying the mechanism of action of these proteins. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain assays, and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide, including its potential use as a therapeutic agent for various diseases, the development of new synthesis methods to improve yield and purity, and the study of its interaction with other proteins and compounds. Additionally, this compound could be used as a tool compound for the study of enzyme and receptor function in various biological systems, including the brain and immune system. Finally, the development of new analogs of this compound with improved properties could lead to the discovery of new drugs and materials with unique properties.
合成法
The synthesis of N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide involves the reaction of 6-chloro-3-pyridinesulfonyl chloride with 4-diethylaminobenzohydrazide in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is obtained after purification using column chromatography or recrystallization. The yield of this compound is typically around 50-60%, and the purity can be determined using techniques such as HPLC or NMR spectroscopy.
科学的研究の応用
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the activity of several enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development. Additionally, this compound has been used as a tool compound in biochemical and physiological studies to elucidate the mechanism of action of various enzymes and receptors.
特性
IUPAC Name |
N'-(6-chloropyridin-3-yl)sulfonyl-4-(diethylamino)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-3-21(4-2)13-7-5-12(6-8-13)16(22)19-20-25(23,24)14-9-10-15(17)18-11-14/h5-11,20H,3-4H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBOLRGLFECJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2829619.png)

![6-[3-(Trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2829623.png)

![2-{[7-(4-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2829625.png)
![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2829632.png)
![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)
![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)